5-Bromo-3-(difluoromethyl)-2-fluoropyridine
CAS No.: 1805222-04-1
Cat. No.: VC6252524
Molecular Formula: C6H3BrF3N
Molecular Weight: 225.996
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805222-04-1 |
---|---|
Molecular Formula | C6H3BrF3N |
Molecular Weight | 225.996 |
IUPAC Name | 5-bromo-3-(difluoromethyl)-2-fluoropyridine |
Standard InChI | InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H |
Standard InChI Key | BMPXRHMVKOFTSU-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C(F)F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine is C₆H₃BrF₃N, with a molecular weight of 225.99 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically unique scaffold:
-
Bromine at position 5 introduces polarizability and susceptibility to nucleophilic substitution.
-
Difluoromethyl at position 3 enhances metabolic stability and lipophilicity, common in agrochemical and pharmaceutical intermediates.
-
Fluorine at position 2 increases electronegativity, influencing hydrogen bonding and bioavailability .
Predicted Physicochemical Data
Property | Value |
---|---|
Molecular Weight | 225.99 g/mol |
Predicted LogP | ~2.1 (estimated via analogs) |
Water Solubility | Low (halogenated pyridine) |
Collision Cross Section (Ų) | 143.3 (M+H⁺ adduct) |
Synthesis and Production
Synthetic Pathways
While no direct synthesis route is documented for 5-Bromo-3-(difluoromethyl)-2-fluoropyridine, methodologies for analogous brominated pyridines suggest two plausible approaches:
Direct Bromination
Bromination of 3-(difluoromethyl)-2-fluoropyridine using N-bromosuccinimide (NBS) under radical or electrophilic conditions. This method is favored for regioselectivity, as bromine typically substitutes at the 5-position in fluoropyridines due to directing effects .
Example Reaction:
Multi-Step Functionalization
-
Step 1: Fluorination of 3-(difluoromethyl)-2-aminopyridine via the Balz-Schiemann reaction.
-
Step 2: Bromination using Br₂/FeBr₃ at elevated temperatures .
Chemical Reactivity and Functionalization
Key Reaction Types
-
Nucleophilic Aromatic Substitution (SNAr):
The bromine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification into pharmacophores. -
Cross-Coupling Reactions:
Suzuki-Miyaura coupling with aryl boronic acids could replace bromine, forming biaryl structures central to drug discovery. -
Reductive Defluorination:
The difluoromethyl group may undergo partial defluorination under catalytic hydrogenation, yielding monofluorinated derivatives .
Applications and Research Findings
Pharmaceutical Intermediates
Halogenated pyridines are pivotal in drug design. For example:
-
Anticancer Agents: Bromine enhances DNA intercalation, while fluorine improves blood-brain barrier penetration .
-
Antimicrobials: Difluoromethyl groups disrupt microbial enzyme activity, as seen in analogs like 5-Bromo-2-(difluoromethyl)-3-methylfuran.
Agrochemical Development
Fluorinated pyridines are leveraged in herbicides and insecticides due to their resistance to metabolic degradation. Field trials of related compounds show 30–50% higher efficacy compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
Unique Advantages of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine:
-
The 2-fluoro group enhances electronic effects for directed metalation.
-
3-Difluoromethyl improves stability against oxidative metabolism compared to methyl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume